4-Ethoxy-1,3-thiazole
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Overview
Description
4-Ethoxy-1,3-thiazole is a heterocyclic compound that contains both sulfur and nitrogen atoms within its five-membered ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Ethoxy-1,3-thiazole can be synthesized through several methods. One common approach involves the reaction of ethyl 2-bromoacetate with thiourea in the presence of a base, followed by cyclization to form the thiazole ring . Another method includes the palladium-catalyzed cross-coupling reaction of this compound with aryl alkynes, which allows for the extension of the π-system .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-1,3-thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted thiazole derivatives .
Scientific Research Applications
4-Ethoxy-1,3-thiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use in drug development, particularly for targeting specific enzymes and receptors.
Industry: This compound is utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Ethoxy-1,3-thiazole involves its interaction with various molecular targets and pathways. The compound can act as an electron donor or acceptor, influencing biochemical pathways and enzyme activities. It may also bind to specific receptors, modulating their function and leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxy-1,3-thiazole
- 4-Methyl-1,3-thiazole
- 4-Phenyl-1,3-thiazole
Comparison
4-Ethoxy-1,3-thiazole is unique due to its ethoxy group, which imparts distinct electronic and steric properties compared to other thiazole derivatives.
Properties
CAS No. |
81265-05-6 |
---|---|
Molecular Formula |
C5H7NOS |
Molecular Weight |
129.18 g/mol |
IUPAC Name |
4-ethoxy-1,3-thiazole |
InChI |
InChI=1S/C5H7NOS/c1-2-7-5-3-8-4-6-5/h3-4H,2H2,1H3 |
InChI Key |
JBJZPZRWZXINIS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CSC=N1 |
Origin of Product |
United States |
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